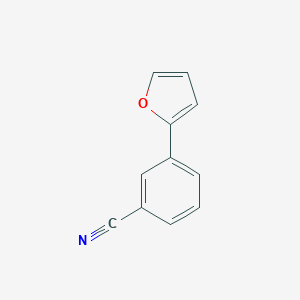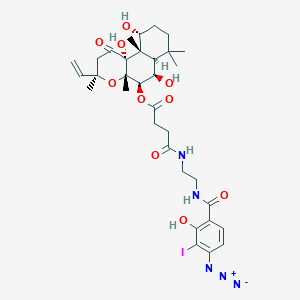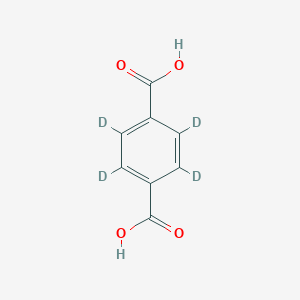![molecular formula C22H28MnN4O14P2-2 B044352 Glycine, N,N inverted exclamation marka-1,2-ethanediylbis[N-[[3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methyl]-, manganese complex CAS No. 119797-12-5](/img/structure/B44352.png)
Glycine, N,N inverted exclamation marka-1,2-ethanediylbis[N-[[3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methyl]-, manganese complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese dipyridoxyl diphosphate is a paramagnetic hepatobiliary contrast agent used in magnetic resonance imaging (MRI) to enhance the visualization of liver and pancreatic lesions. This compound is particularly effective due to its high affinity for hepatocytes, making it a valuable tool in differentiating between pathological and normal liver tissue .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of manganese dipyridoxyl diphosphate involves the chelation of manganese (II) ions with dipyridoxyl diphosphate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the chelate. The process involves the following steps:
- Dissolution of manganese (II) chloride in water.
- Addition of dipyridoxyl diphosphate to the solution.
- Adjustment of pH to facilitate chelation.
- Purification of the resulting manganese dipyridoxyl diphosphate chelate .
Industrial Production Methods
Industrial production of manganese dipyridoxyl diphosphate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure its suitability for clinical use .
Análisis De Reacciones Químicas
Types of Reactions
Manganese dipyridoxyl diphosphate primarily undergoes chelation reactions. It can also participate in redox reactions due to the presence of manganese, which can exist in multiple oxidation states.
Common Reagents and Conditions
Chelation: Involves manganese (II) chloride and dipyridoxyl diphosphate under controlled pH conditions.
Redox Reactions: Can involve oxidizing agents like hydrogen peroxide or reducing agents like ascorbic acid.
Major Products
The primary product of the chelation reaction is manganese dipyridoxyl diphosphate itself. In redox reactions, the products depend on the specific reagents used and the conditions of the reaction .
Aplicaciones Científicas De Investigación
Manganese dipyridoxyl diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a contrast agent in MRI to study the liver and pancreas.
Biology: Helps in visualizing cellular structures and understanding cellular uptake mechanisms.
Medicine: Used in clinical imaging to detect liver and pancreatic lesions, and in research on chemotherapy-induced peripheral neuropathy.
Industry: Employed in the development of new imaging agents and diagnostic tools
Mecanismo De Acción
After intravenous administration, manganese dipyridoxyl diphosphate dissociates slowly, releasing manganese ions that are taken up by hepatocytes with high affinity. The ligand, dipyridoxyl diphosphate, is distributed to the extracellular fluid and later eliminated via urine. The manganese ions enhance the contrast in MRI by increasing the signal intensity of liver and pancreatic tissues .
Comparación Con Compuestos Similares
Similar Compounds
- Gadolinium benzyloxy-proprionic-tetraacetic acid
- Iron ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid)
Uniqueness
Manganese dipyridoxyl diphosphate is unique due to its high affinity for hepatocytes and its ability to provide long-lasting contrast enhancement in MRI. Unlike gadolinium-based agents, it is less likely to cause nephrogenic systemic fibrosis, making it a safer alternative for patients with renal impairment .
Propiedades
Número CAS |
119797-12-5 |
|---|---|
Fórmula molecular |
C22H28MnN4O14P2-2 |
Peso molecular |
689.4 g/mol |
Nombre IUPAC |
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-4 |
Clave InChI |
QDQFSBKXQQZVTB-UHFFFAOYSA-J |
SMILES |
[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
SMILES canónico |
[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
Sinónimos |
N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


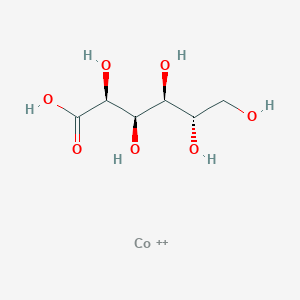
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)
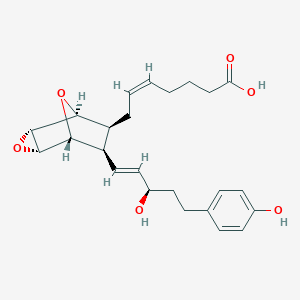
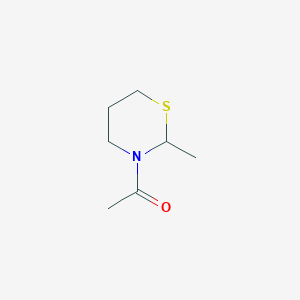
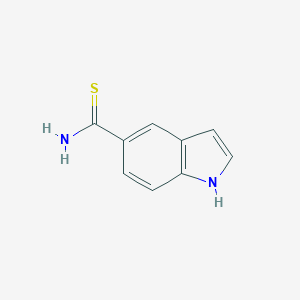
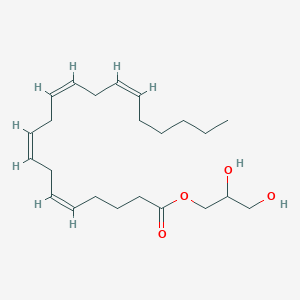
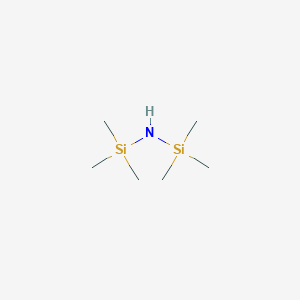
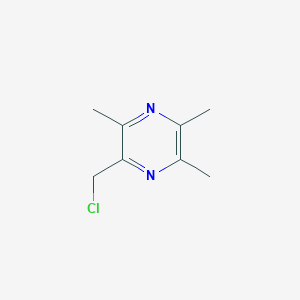
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
